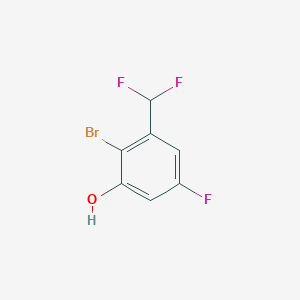![molecular formula C11H20N4O2 B1478017 8-(2-Azidoethyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol CAS No. 2097945-61-2](/img/structure/B1478017.png)
8-(2-Azidoethyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2-Azidoethyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol (AEAO) is an organic molecule belonging to the class of spirocyclic compounds. It is a member of the azaspirodecanone family and has been the subject of numerous studies in the fields of medicinal chemistry and organic synthesis. AEAO has been found to possess a wide range of biological properties, including antiviral, antifungal, and antitumor activity. Furthermore, AEAO has been used in the synthesis of other compounds, including 2-amino-1-azaspiro[5.5]undecan-4-one (AAU), a novel anti-cancer agent.
Scientific Research Applications
Synthetic Approaches to Spiroaminals The chemical 8-(2-Azidoethyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol is part of the spiroaminal family, specifically spirocyclic compounds like 1-oxa-7-azaspiro[5.5]undecane. These compounds, due to their unique structures and biological activities, are challenging targets in chemical synthesis. Various synthetic strategies have been developed to construct these intricate spiroaminal structures, showcasing their importance in scientific research (Sinibaldi & Canet, 2008).
Enhanced Reactivity in Chemical Reactions Certain derivatives of spiro compounds, like 8-oxa-1,4-dithiaspiro[4.5]decane-7,9-dione and 9-oxa-1,5-dithiaspiro[5.5]undecane-8,10-dione, show heightened reactivity and a broad substrate scope in the Castagnoli-Cushman reaction with imines. This underlines the unique reactivity profile of spiro compounds in various chemical transformations (Rashevskii et al., 2020).
Electrochemical Applications The compound's framework is utilized in electrocatalytic oxidation, as demonstrated by the graphite felt electrode modified with a related compound, (6S,7R,10R)-4-amino-2,2,7-trimethyl-10-isopropyl-1-azaspiro[5.5]undecane N-oxyl. This electrode was used for the electrocatalytic oxidation of diols, resulting in optically active lactones, indicating potential applications in asymmetric synthesis and electrochemical processes (Kashiwagi et al., 2003).
properties
IUPAC Name |
8-(2-azidoethyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2/c12-14-13-4-6-15-5-1-3-11(9-15)8-10(16)2-7-17-11/h10,16H,1-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWDXHIUAAGPCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(CCO2)O)CN(C1)CCN=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


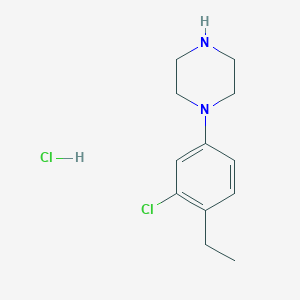

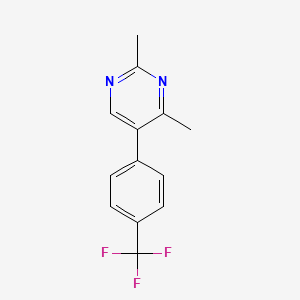
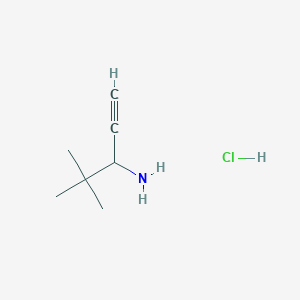
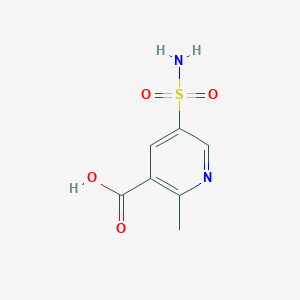

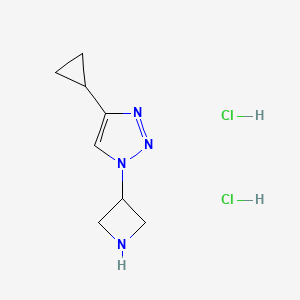
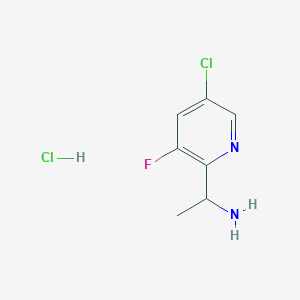
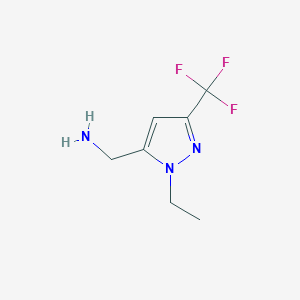
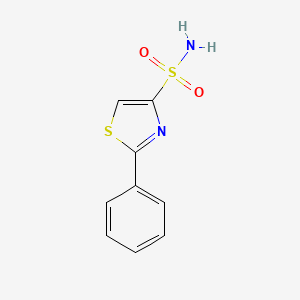
![3-Cyclopropyl-7-oxa-2-azaspiro[3.5]nonan-1-one](/img/structure/B1477955.png)
![methyl [5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B1477956.png)
